

Cytokeratin 17 immunohistochemistry protocol for paraffin-embedded tissues

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Compound of Interest

Compound Name: CK-17

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Application Notes and Protocols for Cytokeratin 17 Immunohistochemistry For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Cytokeratin 17 (CK17) in formalin-fixed, paraffin-embedded (FFPE) tissues. This guide is intended for professionals in research and drug development to ensure reliable and reproducible staining results.

Introduction to Cytokeratin 17

Cytokeratin 17 (CK17) is a type I intermediate filament protein that is typically expressed in the basal cells of complex epithelia, such as those found in skin appendages, salivary glands, and the respiratory tract.[1][2] Its expression is often induced in response to tissue injury and in various pathological conditions, including hyperproliferative skin diseases and several types of cancer. In oncology, CK17 has emerged as a significant biomarker, with its expression being associated with the prognosis of various malignancies, including breast, cervical, and oral squamous cell carcinomas.[3][4] CK17 is involved in regulating cell proliferation, migration, and apoptosis through its interaction with various signaling pathways, making it a protein of interest in cancer research and therapeutic development.[5][6]

Experimental Protocols

This section details the complete workflow for CK17 immunohistochemistry on FFPE tissue sections, from slide preparation to final mounting.

I. Specimen Preparation

- Sectioning: Cut FFPE tissue blocks into 4-5 μm thick sections using a microtome.
- Mounting: Float the sections in a purified water bath at 40°C and mount them onto positively charged glass slides.
- Drying: Dry the slides overnight at room temperature or in an oven at 50-60°C for at least one hour to ensure tissue adherence.[\[3\]](#)

II. Deparaffinization and Rehydration

This step is crucial for removing the paraffin wax and rehydrating the tissue sections to allow aqueous reagents to penetrate.

- Immerse slides in Xylene: 2 changes for 5-10 minutes each.[\[7\]](#)
- Transfer slides through a graded series of ethanol:
 - 100% Ethanol: 2 changes for 3-5 minutes each.[\[7\]](#)
 - 95% Ethanol: 1 change for 3 minutes.
 - 70% Ethanol: 1 change for 3 minutes.
- Rinse slides in deionized water for 5 minutes.

III. Antigen Retrieval

Formalin fixation creates protein cross-links that can mask antigenic epitopes. Heat-Induced Epitope Retrieval (HIER) is required to unmask the CK17 antigen. The choice between citrate and Tris-EDTA buffer may depend on the specific antibody clone used and should be optimized.

Method: Heat-Induced Epitope Retrieval (HIER)

- Option A: Citrate Buffer (pH 6.0)
 - Prepare 10 mM Sodium Citrate Buffer: 1.92 g of citric acid (anhydrous) in 1000 ml of distilled water. Adjust pH to 6.0 with 1N NaOH. Add 0.5 ml of Tween 20.
 - Pre-heat the buffer in a pressure cooker, steamer, or water bath to 95-100°C.[8]
 - Immerse the slides in the hot buffer and incubate for 20-40 minutes.
 - Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.[7]
- Option B: Tris-EDTA Buffer (pH 9.0)
 - Prepare Tris-EDTA Buffer: 1.21 g Tris Base, 0.37 g EDTA in 1000 ml of distilled water. Adjust pH to 9.0. Add 0.5 ml of Tween 20.[7][9]
 - Follow the same heating and cooling procedure as described for the Citrate Buffer. Staining of formalin-fixed tissues may require heating for up to 45 minutes at 95°C.[1]

IV. Immunohistochemical Staining

This protocol utilizes a polymer-based horseradish peroxidase (HRP) detection system, which offers high sensitivity and low background.[10][11][12]

- Peroxidase Block: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10] Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween 20) 2 times for 5 minutes each.
- Blocking: To prevent non-specific antibody binding, incubate the sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature. [10]
- Primary Antibody Incubation: Drain the blocking solution and apply the anti-Cytokeratin 17 primary antibody diluted in antibody diluent. Incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[1][11]

- Washing: Rinse the slides with wash buffer 3 times for 5 minutes each.
- Detection System: Apply the HRP-polymer conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, depending on the primary antibody host) and incubate for 30-60 minutes at room temperature.[\[10\]](#)[\[11\]](#)
- Washing: Rinse the slides with wash buffer 3 times for 5 minutes each.
- Chromogen Development: Apply the DAB (3,3'-Diaminobenzidine) chromogen solution and incubate for 5-10 minutes, or until the desired brown staining intensity is observed.[\[13\]](#)
- Washing: Rinse gently with deionized water.

V. Counterstaining, Dehydration, and Mounting

- Counterstaining: Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.
- Washing: Rinse the slides in running tap water until the water runs clear.
- Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 2-5 minutes each.
- Clearing: Immerse the slides in Xylene for 2 changes of 5 minutes each.
- Mounting: Apply a coverslip using a permanent mounting medium.

Data Presentation

Table 1: Recommended Primary Antibodies and Dilutions for CK17 IHC

Antibody Clone	Host/Isotype	Recommended Dilution	Antigen Retrieval	Supplier (Example)
E3	Mouse / IgG2b	1:100	Citrate pH 6.0	Dako
KRT17/778	Mouse / IgG2b	1-2 µg/mL	Tris-EDTA pH 9.0	Novus Biologicals
CK17	Mouse / IgG2b	1:200 (2-10 µg/mL)	Citrate pH 6.0	Thermo Fisher
22230-1-AP	Rabbit / Polyclonal	1:50 - 1:400	Tris-EDTA pH 9.0	Proteintech
MSVA-117R	Rabbit / IgG	1:100 - 1:200	Not Specified	MS Validated Antibodies

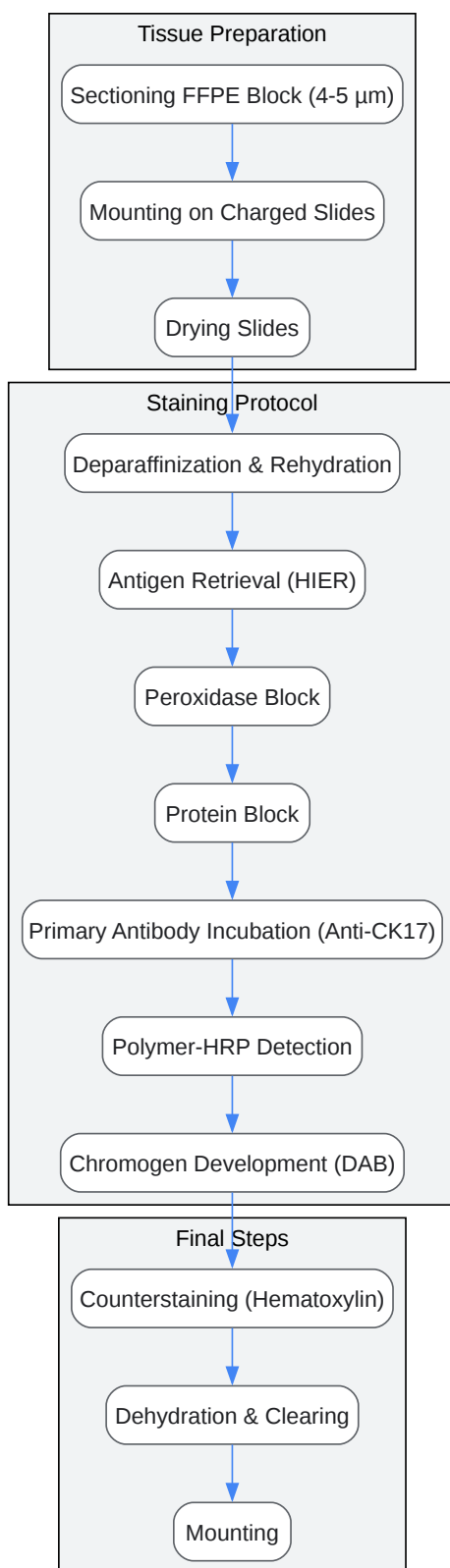
Note: Optimal dilutions should be determined by the end-user.

Table 2: Staining Controls for CK17 Immunohistochemistry

Control Type	Tissue/Cells	Expected Result	Purpose
Positive Control	Skin, Squamous Cell Carcinoma, Prostate	Cytoplasmic staining in basal cells	To confirm the validity of the staining protocol and reagent activity. [14] [15]
Negative Control	Colon	No staining	To assess the specificity of the primary antibody. [14]
Internal Control	Normal epithelial appendages within the test tissue	Cytoplasmic staining in basal/myoepithelial cells	To verify staining in a known positive cell population within the sample.
Reagent Control	Test tissue section	No staining	To check for non-specific staining from the detection system by omitting the primary antibody.

Mandatory Visualizations

Experimental Workflow Diagram

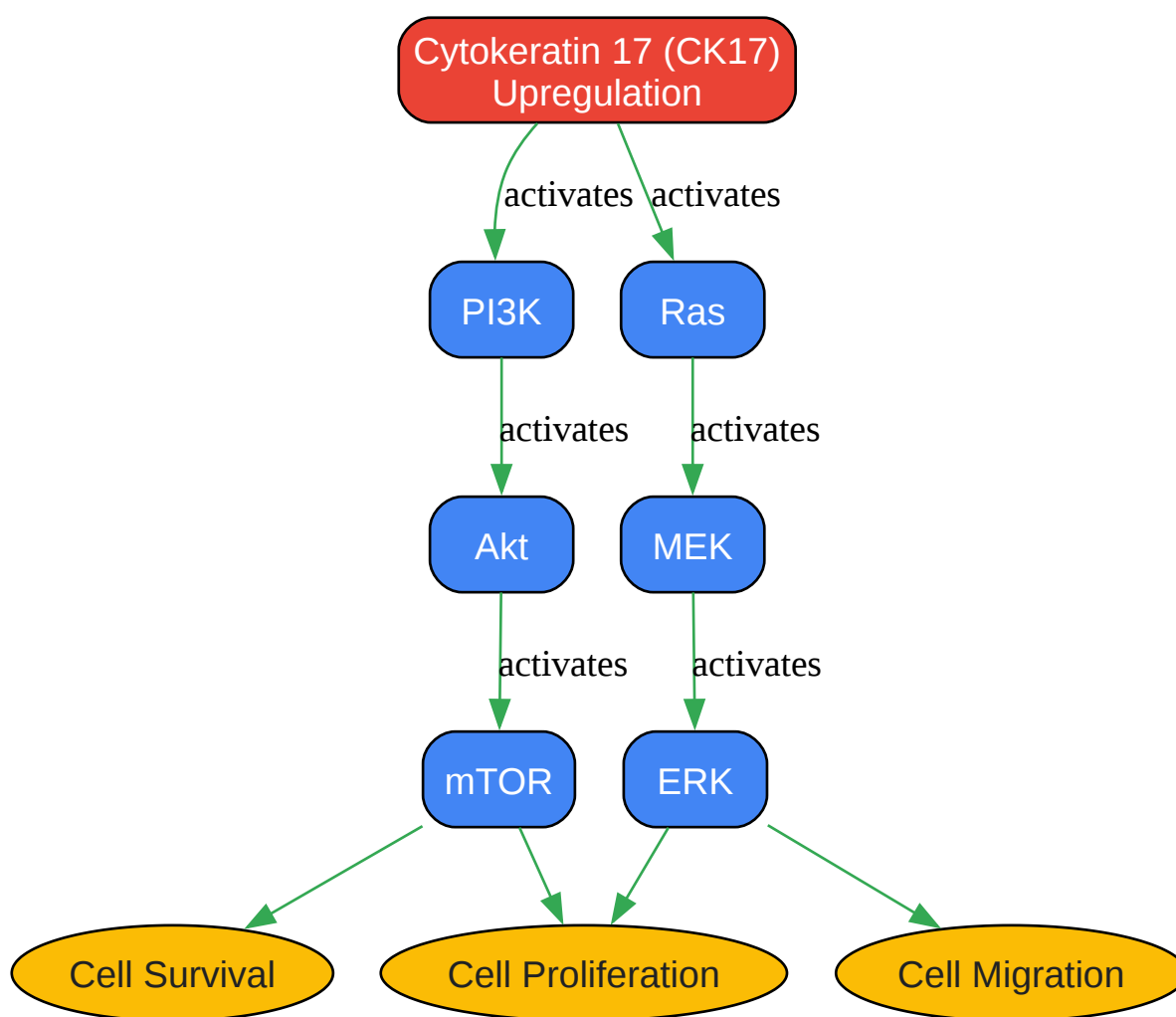


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Caption: Workflow for CK17 Immunohistochemistry on FFPE tissues.

CK17-Associated Signaling Pathway in Cancer

Cytokeratin 17 has been shown to promote tumor progression by activating key signaling pathways such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways. This activation leads to increased cell proliferation, migration, and survival.^{[5][6][16][17]}



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Caption: CK17's role in activating oncogenic signaling pathways.

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References

- 1. Cytokeratin 17 Antibody (KRT17/778) - IHC-Prediluted (NBP2-48047): Novus Biologicals [novusbio.com]
- 2. Cytokeratin 17 - IHC Primary Antibodies [shop.leicabiosystems.com]
- 3. Diagnostic Value of Cytokeratin 17 during Oral Carcinogenesis: An Immunohistochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokeratin 17 - Biocare Medical [biocare.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | The Role of Keratin17 in Human Tumours [frontiersin.org]
- 7. Tris-EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 8. bosterbio.com [bosterbio.com]
- 9. IHC antigen retrieval protocol | Abcam [abcam.com]
- 10. Protocol for VisUCyte™ HRP Polymer Detection Reagent: R&D Systems [rndsystems.com]
- 11. krishgenpudgala.com [krishgenpudgala.com]
- 12. images.novusbio.com [images.novusbio.com]
- 13. biogenex.com [biogenex.com]
- 14. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 15. Cytokeratin 17 Antibody - Monoclonal IVD Antibody for IHC - Zeta Corporation [zeta-corp.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
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